Desfluoro Hydroxy Fallypride
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Overview
Description
Desfluoro Hydroxy Fallypride is a derivative of Fallypride, a selective dopamine D2/D3 receptor antagonist. It is primarily used in scientific research, particularly in the field of neuroimaging, where it serves as a radiotracer for Positron Emission Tomography (PET) studies .
Mechanism of Action
Target of Action
Desfluoro Hydroxy Fallypride is a high-affinity ligand for the dopamine D2/3 receptor in the brain . Dopamine receptors are involved in the pathophysiology of neuropsychiatric diseases, including Huntington’s disease (HD) .
Mode of Action
This compound acts as a D2/3R antagonist . It binds to the D2/3 receptors, blocking the interaction between dopamine and its receptors. This interaction can be studied using Positron Emission Tomography (PET) imaging .
Biochemical Pathways
It is known that the compound interacts with the dopamine pathway by binding to d2/3 receptors . This interaction can lead to changes in dopamine signaling, which can have downstream effects on various neurological processes.
Pharmacokinetics
It is known that the compound has a high molar activity, which allows for its use in pet imaging . The compound is prepared by nucleophilic fluorination of an O-tosyl ester precursor . The highest accumulation of the compound has been observed in muscle, liver, kidneys, and brain .
Result of Action
The primary result of this compound’s action is a decrease in D2/3 receptor densities in the striatum . This has been observed in both clinical studies and preclinical models of HD . The decrease in D2/3 receptor densities is consistent with the known role of these receptors in HD and other neuropsychiatric disorders.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the in vitro affinity of the compound for D2/3 receptors . Additionally, the compound’s action can be studied using different methods, such as conventional heating and microwave-induced radiofluorination . These methods can potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Desfluoro Hydroxy Fallypride, as a derivative of Fallypride, interacts with dopamine D2/D3 receptors . It is a high-affinity radioligand that has been clinically used to study receptor density and occupancy in neuropsychiatric disorders . The nature of these interactions involves the binding of this compound to the dopamine receptors, thereby influencing the biochemical reactions associated with these receptors.
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with dopamine D2/D3 receptors It influences cell function by modulating the activity of these receptors
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with dopamine D2/D3 receptors . It acts as an antagonist, binding to these receptors and inhibiting their activity. This binding interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
Studies have shown that Fallypride, from which this compound is derived, can be synthesized with high molar activity and good reproducibility . This suggests that this compound may also exhibit stability over time.
Dosage Effects in Animal Models
In animal models, specifically in mice, it has been observed that there is a significant decrease in D2/D3 receptor densities in the striatum when exposed to Fallypride . The specific dosage effects of this compound in animal
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Hydroxy Fallypride typically involves the use of a tosylate precursor for radiofluorination. The process includes isotope capture, isotope elution, drying of the isotope, and the fluorination step. The reaction is carried out in dry acetonitrile at 100°C for 15 minutes .
Industrial Production Methods
Industrial production of this compound involves automated synthesis modules. For instance, the synthesis on Sofie Elixys Pure/Form uses a fully automated process to ensure high radiochemical purity and yield. The final product is obtained in a sterile vial, ready for use in patient studies .
Chemical Reactions Analysis
Types of Reactions
Desfluoro Hydroxy Fallypride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, tosylate precursors, and various solvents. The reactions are typically carried out under controlled temperatures and conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in further scientific research and applications .
Scientific Research Applications
Desfluoro Hydroxy Fallypride has a wide range of applications in scientific research:
Chemistry: It is used as a chemical intermediate in the synthesis of other compounds.
Biology: It serves as a radiotracer for studying dopamine receptors in the brain.
Medicine: It is used in PET imaging to study neurological disorders such as schizophrenia and Alzheimer’s disease.
Industry: It is used in the production of radiopharmaceuticals for diagnostic imaging
Comparison with Similar Compounds
Similar Compounds
Fallypride: A selective dopamine D2/D3 receptor antagonist used in PET imaging.
Fluorine-labeled Fallypride: Used as a radiotracer for PET studies.
Carbon-labeled Fallypride: Another variant used in neuroimaging.
Uniqueness
Desfluoro Hydroxy Fallypride is unique due to its specific binding affinity and its use in high-precision PET imaging. Its ability to provide detailed images of dopamine receptors in the brain makes it a valuable tool in both research and clinical settings .
Properties
CAS No. |
166173-73-5 |
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Molecular Formula |
C₂₀H₃₀N₂O₄ |
Molecular Weight |
362.46 |
Synonyms |
5-(3-Hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]-benzamide; (S)-5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]-Benzamide; |
Origin of Product |
United States |
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